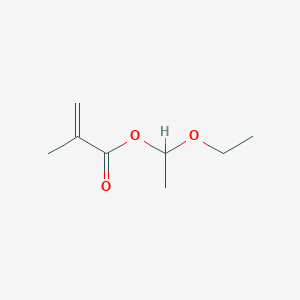
2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester
Cat. No. B1603319
Key on ui cas rn:
51920-52-6
M. Wt: 158.19 g/mol
InChI Key: HVBADOTWUFBZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08728708B2
Procedure details


0.5 parts of phenothiazine was added to 144.2 parts (2 molar equivalents) of ethyl vinyl ether, 86.1 parts (1 molar equivalent) of methacrylic acid was added dropwise to the reaction system while cooling to 10° C. or below, and stirring was then carried out at room temperature (25° C.) for 4 hours. 5.0 parts of pyridinium p-toluenesulfonate was added thereto, stirring was then carried out at room temperature for 2 hours, and the mixture was allowed to stand at room temperature overnight. 5 parts of sodium bicarbonate and 5 parts of sodium sulfate were added to the reaction mixture, stirring was carried out at room temperature for 1 hour, insoluble material was filtered, concentration under vacuum was then carried out at no greater than 40° C., and a yellow oily residue was distilled under vacuum, thus giving 134.0 parts of 1-ethoxyethyl methacrylate (MAEVE) as a colorless oily material, this being a fraction with a boiling point (bp.) of 43° C. to 45° C./7 mmHg.






Identifiers


|
REACTION_CXSMILES
|
C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH:15]([O:17][CH2:18][CH3:19])=[CH2:16].[C:20]([OH:25])(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[C:20]([O:25][CH:15]([O:17][CH2:18][CH3:19])[CH3:16])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:3.4,5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the reaction system
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling to 10° C. or below
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then carried out at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(25° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out at room temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
insoluble material was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then carried out at no greater than 40° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a yellow oily residue was distilled under vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
